molecular formula C19H21N3O3 B2870127 1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea CAS No. 1173062-41-3

1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea

Cat. No. B2870127
CAS RN: 1173062-41-3
M. Wt: 339.395
InChI Key: KLWQNYQSPOCNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BI-2536 and is a potent inhibitor of Polo-like kinase 1 (Plk1), a protein that is involved in cell division.

Scientific Research Applications

Antioxidant Properties

  • Asymmetric Bis-Isatin Derivatives Containing Urea/Thiourea Moiety : A study by Yakan et al. (2021) focused on novel asymmetric bis-isatin derivatives containing urea/thiourea moiety. These compounds, including variations similar to 1-(4-Butoxyphenyl)-3-(2-oxoindolin-5-yl)urea, demonstrated significant antioxidant properties. The research highlighted the relationship between structure and antioxidant activity, with computational analyses complementing experimental data (Yakan et al., 2021).

Chemical Synthesis and Mechanisms

  • Boc-Protected 1-(3-Oxocycloalkyl)ureas : A study by Sun et al. (2014) explored the one-step Curtius rearrangement for synthesizing Boc-protected 1-(3-oxocycloalkyl)ureas. This process is relevant for creating intermediates for various compounds, potentially including structures akin to this compound (Sun et al., 2014).

  • Urea Reactions with Acyloins and Diacetyl : Research by Butler and Hussain (1981) delved into the reactions of urea and its derivatives with acyloins and diacetyl. These reactions produce various compounds, including 4-imidazolin-2-ones, which can be structurally related to this compound (Butler & Hussain, 1981).

Corrosion Inhibition

  • 1,3,5-Triazinyl Urea Derivatives as Corrosion Inhibitors : A study by Mistry et al. (2011) evaluated the use of 1,3,5-triazinyl urea derivatives as corrosion inhibitors for mild steel. These compounds, which share structural similarities with this compound, showed effective inhibition properties (Mistry et al., 2011).

Agriculture

  • Nitrogen Fertilizer Applications : Research by Norman et al. (2009) examined the use of urea and urea derivatives, like this compound, as nitrogen sources in agriculture, particularly for rice cultivation (Norman et al., 2009).

Pharmaceutical Research

  • Anticonvulsant Properties : Siddiqui et al. (2011) explored the anticonvulsant properties of urea derivatives, which could include compounds similar to this compound. Their research offers insights into the potential pharmaceutical applications of such compounds (Siddiqui et al., 2011).

properties

IUPAC Name

1-(4-butoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-2-3-10-25-16-7-4-14(5-8-16)20-19(24)21-15-6-9-17-13(11-15)12-18(23)22-17/h4-9,11H,2-3,10,12H2,1H3,(H,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWQNYQSPOCNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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